2-Chloro-1-(1-methylsulfonylazetidin-3-yl)ethanone
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Overview
Description
2-Chloro-1-(1-methylsulfonylazetidin-3-yl)ethanone is a chemical compound with the molecular formula C6H10ClNO3S It is known for its unique structure, which includes a chloro group, a methylsulfonyl group, and an azetidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(1-methylsulfonylazetidin-3-yl)ethanone typically involves the reaction of 1-methylsulfonylazetidine with chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve additional steps such as recrystallization and distillation to ensure the product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(1-methylsulfonylazetidin-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of new derivatives with substituted nucleophiles.
Oxidation Reactions: Formation of sulfone derivatives.
Reduction Reactions: Formation of alcohol derivatives.
Scientific Research Applications
2-Chloro-1-(1-methylsulfonylazetidin-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(1-methylsulfonylazetidin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The chloro group and the azetidinone ring are key functional groups that enable the compound to interact with enzymes and receptors, potentially inhibiting their activity. The methylsulfonyl group may enhance the compound’s solubility and stability, facilitating its biological activity.
Comparison with Similar Compounds
2-Chloro-1-(1-methylsulfonylazetidin-3-yl)ethanone can be compared with other similar compounds, such as:
2-Chloro-1-(1-methylsulfonylpyrrolidin-3-yl)ethanone: Similar structure but with a pyrrolidinone ring instead of an azetidinone ring.
2-Chloro-1-(1-methylsulfonylpiperidin-3-yl)ethanone: Similar structure but with a piperidinone ring instead of an azetidinone ring.
The uniqueness of this compound lies in its azetidinone ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-chloro-1-(1-methylsulfonylazetidin-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO3S/c1-12(10,11)8-3-5(4-8)6(9)2-7/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDCKBBVAVZPDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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